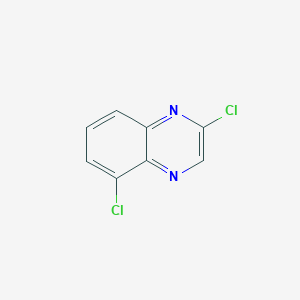

2,5-Dichloroquinoxaline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVYPMIZWHTLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443388 | |

| Record name | 2,5-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-05-3 | |

| Record name | 2,5-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2,5 Dichloroquinoxaline

2,5-Dichloroquinoxaline is a solid at room temperature. fluorochem.co.uk The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H4Cl2N2 |

| Molecular Weight | 199.03 g/mol |

| Appearance | Solid |

| CAS Number | 55687-05-3 |

Synthesis and Manufacturing of 2,5 Dichloroquinoxaline

The synthesis of 2,5-dichloroquinoxaline has been reported in the scientific literature. One documented method involves a multi-step process. chemsynthesis.com While specific details on the industrial-scale manufacturing and purification techniques for this compound are not extensively detailed in the provided search results, general methods for quinoxaline (B1680401) synthesis and purification can be inferred.

Laboratory-scale synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. pulsus.com For chlorinated derivatives, a common strategy is the chlorination of a corresponding hydroxylated precursor. For instance, 2,3-dichloroquinoxaline (B139996) can be synthesized by treating 2,3-dihydroxyquinoxaline (B1670375) with a chlorinating agent like thionyl chloride or phosphorus oxychloride. chemicalbook.com

Purification of quinoxaline compounds can be achieved through distillation, particularly for the parent quinoxaline. pulsus.com For solid derivatives like this compound, recrystallization from appropriate solvents is a standard purification technique.

Spectroscopic and Structural Characterization of 2,5 Dichloroquinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. tandfonline.comresearchgate.net For quinoxaline (B1680401) derivatives, NMR is instrumental in assigning proton and carbon positions and determining the regioselectivity of synthetic modifications. tandfonline.com

The analysis of ¹H and ¹³C NMR spectra provides fundamental information about the molecular structure of 2,5-dichloroquinoxaline and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In quinoxaline systems, the protons on the benzene (B151609) ring typically appear in the aromatic region of the ¹H NMR spectrum. For instance, in some quinoxaline derivatives, these protons can manifest as multiplets in the range of δ 7.0-8.0 ppm. niscpr.res.in The precise chemical shifts and coupling patterns are influenced by the nature and position of substituents on the quinoxaline core. The introduction of electron-withdrawing or electron-donating groups can cause the signals to shift downfield or upfield, respectively. tsijournals.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atoms of the quinoxaline ring system exhibit characteristic chemical shifts. For example, in certain quinoxaline derivatives, the carbon signals can be observed in the range of 124.3 to 166.2 ppm. lam.edu.ly The positions of the chlorine atoms in this compound significantly impact the chemical shifts of the adjacent carbon atoms due to their electronegativity and inductive effects.

The chemical shifts for the parent 2,3-dichloroquinoxaline (B139996) have been reported, providing a reference for comparison. guidechem.comchemicalbook.com For substituted derivatives, such as those with alkylamino or alkyloxy groups, the chemical shifts of the substituent's protons and carbons provide additional structural confirmation. For example, the NCH₂ group in N(2) substituted derivatives may show a peak around 4.59 ppm in the ¹H-NMR spectrum and around 44 ppm in the ¹³C-NMR spectrum. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Quinoxaline Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Benzene ring protons | 7.0 - 8.0 (multiplet) | 124.3 - 166.2 | niscpr.res.inlam.edu.ly |

| N(2)-CH₂ group | ~4.59 | ~44.3 | researchgate.net |

| 3-Chloro-6-methyl-2-(ethoxycarbonylcyanomethylene)-1,2-dihydroquinoxaline | 14.46 (NH), 7.51 (H-5), 7.45 (H-7), 7.31 (H-8), 4.35 (CH₂), 2.48 (CH₃), 1.40 (CH₃) | 170.8 (C=O), 145.5, 143.2, 137.2, 134.2, 133.8, 127.9, 125.9, 116.5 (CN), 68.3 (=C(CN)₂), 62.5 (OCH₂), 21.0 (CH₃), 14.0 (CH₃) | mdpi.com |

Note: The data in this table is illustrative and represents typical chemical shift ranges observed for various quinoxaline derivatives. Specific values will vary depending on the exact molecular structure and solvent used.

While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques to unambiguously assign all proton and carbon signals. mnstate.edu These experiments reveal correlations between nuclei, allowing for the establishment of bonding networks and spatial relationships within the molecule.

Homonuclear correlation spectroscopy (COSY) is a fundamental 2D technique that identifies proton-proton (¹H-¹H) coupling networks. mnstate.edu Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the benzene and pyrazine (B50134) rings of the quinoxaline core.

Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate proton signals with their directly attached (one-bond) and long-range (two- or three-bond) coupled carbon atoms, respectively. tandfonline.com HSQC helps in assigning the carbon signals based on the known proton assignments, while HMBC provides crucial information for piecing together the entire molecular skeleton, especially in determining the site of substitution in derivatives. tandfonline.comresearchgate.net These techniques are particularly powerful for distinguishing between isomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. imist.ma Both hard and soft ionization techniques are employed in the analysis of quinoxaline derivatives. acdlabs.com

Electron Impact (EI) is a hard ionization method that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used as a "fingerprint" for the molecule. acdlabs.com The molecular ion peak (M⁺) may be observed, but often with low intensity. libretexts.org The fragmentation of quinoxaline derivatives can involve the loss of substituents or cleavage of the heterocyclic rings. For halogenated compounds like this compound, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which aids in their identification. wpmucdn.com

Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), impart less energy to the molecule, resulting in a more abundant molecular ion or protonated molecule ([M+H]⁺) peak and less fragmentation. acdlabs.com This is particularly useful for confirming the molecular weight of the parent compound. imist.ma High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

For example, the quasi-molecular ions [M+H]⁺ for certain cyanoquinoxaline derivatives have been identified, confirming their molecular weights. lam.edu.ly The fragmentation patterns of novel 2-oxo-oxazolidinyl quinoxaline derivatives have been investigated using ESI-MS/MS, demonstrating the utility of tandem mass spectrometry in elucidating the breakdown pathways of these complex structures. imist.ma

Table 2: Illustrative Mass Spectrometry Data for Quinoxaline Derivatives

| Compound | Ionization Method | Key m/z Values and Interpretations | Reference |

| 2-benzamide-3-cyanoquinoxaline-4-oxide | ESI-MS | 290.2 [M+H]⁺ | lam.edu.ly |

| N-(3-cyano-1,4-dioxy-quinoxaline-2-yl)-4-nitro-benzamide | ESI-MS | 351.3 [M+H]⁺ | lam.edu.ly |

| 3-hydrazino-2-(ethoxycarbonylcyanomethylene)-1,2-dihydroquinoxaline | EI-MS | 271 (M⁺), 225, 199 | mdpi.com |

| tetrazolo[1,5-a]quinoxalin-4(5H)-ylidenemalononitrile | EI-MS | 235 (M⁺), 207, 181, 180, 155 | mdpi.com |

Note: This table provides examples of mass spectrometry data for different quinoxaline derivatives. The fragmentation patterns are specific to each compound's structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. americanpharmaceuticalreview.comutoronto.ca These methods are complementary and are often used in conjunction for a more complete structural analysis. apacwomen.ac.in

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. apacwomen.ac.in A vibration is IR active if it results in a change in the molecule's dipole moment. apacwomen.ac.in For quinoxaline derivatives, characteristic IR absorption bands can be assigned to specific functional groups. For example, the C=N stretching vibrations within the quinoxaline ring system are typically observed in the fingerprint region of the spectrum. The presence of other functional groups, such as carbonyl (C=O) or cyano (C≡N), will give rise to strong, characteristic absorption bands. For instance, the C=O stretch of an acyl chloride is found around 1770 cm⁻¹, while a cyano group (C≡N) exhibits a sharp band around 2200 cm⁻¹. mdpi.com

Raman spectroscopy is based on the inelastic scattering of monochromatic light. utoronto.ca A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. utoronto.ca Raman spectra can provide information about the molecular framework and are particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum. utoronto.ca

The FT-IR and FT-Raman spectra of quinoxaline itself have been studied and assigned based on theoretical calculations. researchgate.net For derivatives like this compound, the C-Cl stretching vibrations will also be present in the spectra, typically in the lower frequency region. The vibrational spectra of different polymorphic forms of a compound can exhibit noticeable differences, making these techniques useful for solid-state characterization. americanpharmaceuticalreview.com

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in Quinoxaline Derivatives

| Functional Group | Vibration | Approximate Frequency (cm⁻¹) | Reference |

| Cyano (C≡N) | Stretch | ~2200 | mdpi.com |

| Carbonyl (Acyl Chloride, C=O) | Stretch | ~1770 | |

| Carbonyl (Amide, C=O) | Stretch | ~1640 | mdpi.com |

| Carbon-Nitrogen (C=N) | Stretch | Fingerprint Region | researchgate.net |

| Carbon-Chlorine (C-Cl) | Stretch | Lower Frequency Region | researchgate.net |

Note: The frequencies listed are approximate and can be influenced by the molecular structure and physical state of the sample.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of conjugated systems like quinoxaline and its derivatives. denovix.com

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of UV or visible light. torvergata.it Quinoxaline derivatives typically exhibit multiple absorption bands corresponding to π-π* and n-π* transitions. scholaris.ca The absorption maxima (λ_max) and molar absorptivity are influenced by the extent of conjugation and the nature of substituents on the quinoxaline ring. scholaris.caclockss.org The introduction of electron-donating or electron-withdrawing groups, or extending the conjugated system, can lead to a red shift (bathochromic shift) or blue shift (hypsochromic shift) of the absorption bands. scholaris.canih.gov

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited singlet state to its ground state. denovix.com Many quinoxaline derivatives are fluorescent, and their emission spectra are sensitive to their molecular structure and environment. clockss.orgnih.gov The fluorescence emission maximum is typically at a longer wavelength than the absorption maximum (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is also an important parameter. rsc.org For some quinoxaline-based dyes, the fluorescence can be influenced by solvent polarity, which can be indicative of intramolecular charge transfer (ICT) in the excited state. scholaris.ca

In addition to fluorescence (emission from a singlet excited state), some molecules can undergo intersystem crossing to a triplet excited state and subsequently emit light through phosphorescence. This process is generally slower and occurs at longer wavelengths compared to fluorescence.

The phosphorescent properties of quinoxaline and its derivatives have been studied to understand their triplet state characteristics. oup.com The phosphorescence spectra, often measured at low temperatures (e.g., 77 K) to minimize non-radiative decay, provide information about the energy of the lowest triplet state (T₁). researchgate.net For chloro-substituted quinoxalines, an enhancement in the rate of intersystem crossing has been observed, which can be attributed to the heavy-atom effect of chlorine. oup.com This effect promotes the transition from the first excited singlet state (S₁) to the triplet manifold. The study of radiative (phosphorescence) and radiationless decay processes from the individual spin sublevels of the triplet state provides a deeper understanding of the mechanisms governing the photophysics of these molecules. oup.com

X-ray Crystallography for Solid-State Structural Determination

Despite its confirmed synthesis and commercial availability (CAS Number 55687-05-3), a complete single-crystal X-ray diffraction study for This compound has not been published in available scientific databases. bldpharm.comchemsrc.com Therefore, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates for this specific isomer, are not available.

For context, the crystal structure of the isomer 2,3-dichloroquinoxaline has been determined. soton.ac.uk Such studies provide a foundational understanding of the quinoxaline core's geometry, but the different substitution pattern in the 2,5-isomer would result in a unique crystal packing and molecular geometry that can only be confirmed by a dedicated crystallographic analysis.

Computational Chemistry and Theoretical Investigations of 2,5 Dichloroquinoxaline

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nrel.govyoutube.com It offers a balance between accuracy and computational cost, making it a valuable tool for studying systems like 2,5-dichloroquinoxaline. nrel.gov

Electronic Structure Analysis (HOMO/LUMO Energies, Energy Gaps)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalirjpac.com The energies of these orbitals and the resulting energy gap (ΔE) are key descriptors of molecular reactivity and stability. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. physchemres.org

DFT calculations are employed to determine the HOMO and LUMO energies. umich.edu For instance, in related quinoxaline (B1680401) derivatives, DFT studies have shown that the HOMO-LUMO energy gaps can be indicative of the stability and reactivity of the compounds. researchgate.net These calculations help in understanding the charge transfer within the molecule and its potential for electronic transitions. umich.edu

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.11 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.86 |

Molecular Orbitals and Electron Density Distributions

Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. tcd.ie These orbitals can be classified as bonding, antibonding, or non-bonding based on their energy levels and contribution to chemical bonds. solubilityofthings.comwikipedia.org The distribution of electrons within these orbitals determines the molecule's shape and reactivity. webmo.net

For this compound, DFT calculations can map the electron density distribution, highlighting regions that are electron-rich or electron-poor. bhu.ac.in The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). webmo.net In quinoxaline systems, the HOMO and LUMO are often distributed across the quinoxaline core, influencing their chemical behavior. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. journaljpri.com For instance, theoretical calculations can help assign bands in infrared (IR) and Raman spectra. researchgate.net

Time-dependent DFT (TD-DFT) is a method used to predict electronic absorption spectra (UV-Vis). bhu.ac.in Studies on similar quinoxaline derivatives have demonstrated good agreement between TD-DFT computed values and experimental UV-Vis absorption spectra. acs.org Furthermore, phosphorescence spectra of 2,3-dichloroquinoxaline (B139996) have been analyzed with the aid of theoretical calculations to understand the mechanisms of radiative and non-radiative transitions. aip.org

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are instrumental in drug design and materials science. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.govtandfonline.com This method is widely used to understand the interactions between a small molecule, like a this compound derivative, and a biological target at the atomic level. researchgate.net

In studies involving quinoxaline derivatives, molecular docking has been used to investigate their binding modes and affinities with various enzymes. For example, docking simulations have been performed to explore the interactions of quinoxaline compounds with enzymes such as α-amylase, α-glucosidase, and acetylcholinesterase. researchgate.net These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govtandfonline.com

| Enzyme | PDB ID |

|---|---|

| α-amylase | 2QV4 |

| α-glucosidase | 3W37 |

| acetylcholinesterase (AChE) | 4EY7 |

| sPLA2 | 5G3M |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. slideshare.net QSAR models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. researchgate.net

For quinoxaline derivatives, 2D-QSAR models have been developed to predict their inhibitory concentrations against various targets. researchgate.net These models are built using statistical methods like multiple linear regression. researchgate.net A recent study on anticancer quinoxaline derivatives developed a 2D-QSAR model that was used to virtually screen and design new compounds with potentially enhanced inhibitory activity. mdpi.com The quality of a QSAR model is often assessed by its regression coefficient (r²) and cross-validated r² (q²). researchgate.net

Predictive Modeling of Biological Targets and Reactivity

Computational chemistry and theoretical investigations play a pivotal role in modern drug discovery and materials science. For quinoxaline derivatives, including this compound, these in silico methods provide crucial insights into their potential biological activities and chemical reactivity, guiding synthetic efforts and biological evaluations. While specific studies on this compound are limited, extensive research on its isomers, particularly 2,3-dichloroquinoxaline, serves as a valuable framework for understanding its potential behavior.

Predictive modeling for dichloroquinoxaline derivatives generally falls into two interconnected categories: the identification of potential biological targets and the theoretical analysis of the molecule's intrinsic reactivity.

Predicting Biological Interactions and Targets

Computational tools are frequently employed to forecast the biological targets of novel compounds based on their chemical structure. This "target fishing" approach helps to prioritize compounds for further experimental screening. For instance, derivatives of 2,3-dichloroquinoxaline have been analyzed using platforms like Swiss Target Prediction to identify likely protein targets. researchgate.netresearchgate.net These predictions are based on the principle of chemical similarity, where the structure of a new molecule is compared against a database of known ligands with confirmed biological activities. nih.gov

One study on newly designed thiazolo[4,5-b]quinoxaline derivatives, synthesized from a 2,3-dichloroquinoxaline precursor, predicted a range of potential enzyme targets. researchgate.net The predictions, which carry varying probabilities, highlight the diverse biological pathways these compounds might influence.

| Quinoxaline Derivative | Predicted Target Class | Probability | Source |

|---|---|---|---|

| 2-(2-acetylhydrazinyl)- bohrium.com-thiazolo[4,5-b]quinoxaline derivative | Kinase | 53.3% | researchgate.net |

| 2-(2-acetylhydrazinyl)- bohrium.com-thiazolo[4,5-b]quinoxaline derivative | Lyase | 20.0% | researchgate.net |

| 2-(2-acetylhydrazinyl)- bohrium.com-thiazolo[4,5-b]quinoxaline derivative | Phosphodiesterase | 13.3% | researchgate.net |

| 2-(2-benzoylhydrazinyl)- bohrium.com-thiazolo[4,5-b]quinoxaline derivative | Enzyme | 26.7% | researchgate.net |

| 2-(2-benzoylhydrazinyl)- bohrium.com-thiazolo[4,5-b]quinoxaline derivative | Kinase | 13.3% | researchgate.net |

| 2-(2-benzoylhydrazinyl)- bohrium.com-thiazolo[4,5-b]quinoxaline derivative | Phosphatase | 13.3% | researchgate.net |

Furthermore, molecular docking studies are performed to simulate the interaction between a quinoxaline derivative and a specific biological target at the atomic level. These studies provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For various quinoxaline derivatives, docking studies have successfully predicted interactions with several key enzymes implicated in disease.

| Quinoxaline Derivative Class | Predicted Biological Target | Key Finding | Source |

|---|---|---|---|

| Phenylisoxazole quinoxalin-2-amine (B120755) hybrids | α-Amylase and α-Glucosidase | Compounds showed high binding energy, forming hydrogen bonds with key residues like ASP300, HIS101, and LYS200 in the enzyme active sites. nih.gov | nih.gov |

| General Quinoxaline Hybrids | 14α-demethylase (CYP51) | Derivatives demonstrated good binding to the target enzyme, suggesting a mechanism for their antifungal activity by inhibiting ergosterol (B1671047) synthesis. bohrium.com | bohrium.com |

| Quinoxaline-based scaffolds | VEGFR-2 | Docking studies support the potential of these compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key target in cancer therapy. tandfonline.commdpi.com | tandfonline.commdpi.com |

| Novel Quinoxaline Derivatives | Insect Nicotinic Acetylcholine Receptors | A derivative showed a high binding score (−10.54 kcal/mol), with the thiazolidinone moiety forming hydrogen bonds with Trp143, indicating potential as an insecticide. acs.orgresearchgate.net | acs.orgresearchgate.net |

Theoretical Investigations of Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. acs.org For dichloroquinoxaline and its derivatives, DFT calculations help in understanding their chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are central to their synthetic utility. researchgate.netresearchgate.netarabjchem.org

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The energy of the LUMO indicates the ability of a molecule to accept an electron, while the HOMO energy relates to its ability to donate an electron. The HOMO-LUMO gap is an indicator of chemical stability. acs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For dichloroquinoxalines, these maps typically show that the carbon atoms attached to the chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. eurjchem.com

Fukui Functions: These calculations provide a more quantitative measure of the reactivity at specific atomic sites, helping to predict the most likely positions for electrophilic or nucleophilic attack.

Quantum chemical calculations have also been employed to understand the interactions between quinoxaline molecules and electrolytes, which is relevant for applications in materials science, such as in batteries. rsc.org These studies model how Lewis acids can form adducts with the basic quinoxaline core, altering its electrochemical properties. rsc.org Such theoretical analyses are invaluable for designing new functional materials and for elucidating complex reaction mechanisms. acs.org

Advanced Research Applications of 2,5 Dichloroquinoxaline and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The quinoxaline (B1680401) scaffold, particularly 2,5-dichloroquinoxaline, is a cornerstone in the field of medicinal chemistry for the development of novel therapeutic agents. The strategic placement of chloro groups at the 2 and 5 positions offers reactive sites for chemical modification, enabling the synthesis of a wide array of derivatives with diverse biological activities. These derivatives have shown considerable promise in various areas of drug discovery, including oncology and microbiology. mdpi.comnih.govjetir.orgresearchgate.netsapub.orgcore.ac.uk

Quinoxaline derivatives have been a focal point of cancer research due to their ability to interfere with multiple pathways involved in tumor growth and survival. nih.govjetir.orgmdpi.com The versatility of the quinoxaline ring system allows for the design of compounds that can target specific molecular components of cancer cells. nih.gov

A significant thrust in the development of quinoxaline-based anticancer agents has been the targeting of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. nih.gov Derivatives of this compound have been engineered as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are overexpressed in various cancers and are key drivers of tumor proliferation. nih.govnih.govresearchgate.net

For instance, novel quinazoline (B50416) derivatives have been synthesized and shown to act as irreversible dual inhibitors of EGFR and HER2. medchemexpress.com One such derivative demonstrated an IC50 value of 1.01 nM against EGFR and also showed potent inhibitory activity against EGFR mutants. medchemexpress.com Another study reported new benzo[g]quinazoline (B13665071) derivatives that exhibited IC50 values in the micromolar range against both EGFR and HER2. nih.gov The dual inhibition of these receptors is a valuable strategy to overcome resistance to single-agent therapies. nih.gov The structure-activity relationship studies of these compounds have highlighted the importance of specific substitutions on the quinoxaline core for enhanced inhibitory activity. nih.gov

Table 1: Inhibitory Activity of Selected Quinoxaline Derivatives against EGFR and HER2

| Compound ID | Target | IC50 (µM) | Reference |

|---|---|---|---|

| EGFR/HER2-IN-2 | EGFR | 5.02 | medchemexpress.com |

| HER2 | 0.83 | medchemexpress.com | |

| Compound 5 | EGFR | 0.64 | nih.gov |

| HER2 | 1.13 | nih.gov | |

| Compound 9 | EGFR | 1.81 | nih.gov |

| HER2 | 2.21 | nih.gov | |

| Compound 10 | EGFR | Potent Activity | researchgate.net |

| HER2 | Potent Activity | researchgate.net | |

| Compound 11 | EGFR | 0.6 | rsc.org |

| COX-2 | 0.62 | rsc.org | |

| Compound 13 | EGFR | 0.4 | rsc.org |

| COX-2 | 0.46 | rsc.org | |

| EGFR/HER2-IN-5 | EGFR | 0.00101 | medchemexpress.com |

In addition to kinase inhibition, a key mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, and inhibiting the uncontrolled proliferation of cancer cells. researchgate.net Research has shown that certain quinoxaline 1,4-dioxide derivatives can induce apoptosis in human colon cancer cells. researchgate.netnih.gov For example, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been identified as a potent inducer of apoptosis, particularly under hypoxic conditions found in solid tumors. nih.govnih.govresearchgate.net

Studies have demonstrated that these compounds can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. nih.govresearchgate.net The induction of apoptosis is often confirmed by methods such as the TUNEL assay, which detects DNA fragmentation, a hallmark of apoptotic cells. nih.govresearchgate.net The pro-apoptotic activity of these derivatives can be independent of the p53 tumor suppressor protein, which is often mutated in cancer, suggesting a potential therapeutic advantage. nih.gov

The chemical scaffold of this compound has proven to be a fertile ground for the discovery of novel antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and viruses. mdpi.comnih.govjetir.orgresearchgate.netcore.ac.uk The adaptability of the quinoxaline ring allows for the synthesis of derivatives that can overcome microbial resistance. researchgate.net

The emergence of multi-drug resistant (MDR) bacteria is a critical global health issue. researchgate.net Derivatives of this compound have shown promise in combating these challenging pathogens. nih.gov For example, new 2,3-dichloroquinoxaline (B139996) derivatives containing thioether or ether groups have demonstrated significant antibacterial properties. researchgate.netresearchgate.net Some of these compounds have shown efficacy against Escherichia coli and Bacillus pumilus. researchgate.netresearchgate.net Furthermore, certain quinoxaline-based compounds have displayed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a notorious MDR strain. nih.gov The ability of these synthetic compounds to target and inhibit the growth of resistant bacteria highlights their potential as a new class of antibiotics. researchgate.netnih.gov

The therapeutic reach of this compound derivatives extends to major infectious diseases like tuberculosis and malaria. nih.govmdpi.comasm.org Novel quinoxaline derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govasm.orgresearchgate.netchemijournal.com Some of these compounds have exhibited potent in vitro activity, comparable to existing antitubercular drugs. nih.gov Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives, for instance, have shown efficacy in mouse models of tuberculosis and activity against non-replicating bacteria, which are notoriously difficult to eradicate. asm.org

In the fight against malaria, caused by Plasmodium parasites, quinoxaline derivatives have also emerged as promising candidates. mdpi.comnih.govnih.govtandfonline.com Synthetic quinoxaline analogs have demonstrated significant in vitro activity against chloroquine-resistant strains of Plasmodium falciparum. mdpi.comnih.gov Structure-activity relationship studies have been crucial in identifying the key structural features necessary for potent antimalarial activity, paving the way for the design of more effective treatments. mdpi.comtandfonline.com

Antidiabetic and Anti-inflammatory Potentials

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new treatments for diabetes and inflammation. frontiersin.orgresearchgate.net Their therapeutic potential stems from their ability to interact with key biological targets involved in these pathological processes.

Recent studies have highlighted the efficacy of novel quinoxaline derivatives as inhibitors of enzymes linked to type II diabetes. For instance, a series of quinoxaline hydrazides were synthesized and evaluated for their inhibitory activity against secretory phospholipase A2 (sPLA2) and α-glucosidase, two enzymes implicated in diabetes-related complications and post-prandial blood glucose regulation. tandfonline.comnih.gov Biological screening identified specific derivatives as potent inhibitors of these enzymes. tandfonline.comnih.gov For example, compound 6a was a potent sPLA2 inhibitor, while compound 6c effectively inhibited α-glucosidase, even outperforming the standard drug acarbose. tandfonline.com Molecular docking studies have suggested that the sulfonohydrazide moiety is a crucial pharmacophoric feature for the inhibitory activity of these compounds. tandfonline.com

In the realm of anti-inflammatory research, quinoxaline and its 1,4-di-N-oxide derivatives have demonstrated significant antioxidant and anti-inflammatory properties. nih.govunav.edu Some of these compounds have shown promising in vitro inhibition of soybean lipoxygenase (LOX), an enzyme involved in the production of pro-inflammatory mediators. nih.govunav.edu Notably, one derivative, compound 7b , exhibited an in vivo anti-inflammatory effect comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in a carrageenan-induced edema model in rats. nih.govunav.edu The development of compounds with dual anti-inflammatory and antioxidant activities is a key strategy in the search for new therapeutic agents for chronic inflammation. unav.edu

Table 1: Antidiabetic and Anti-inflammatory Activity of Selected Quinoxaline Derivatives

| Compound | Target Enzyme/Model | Activity | Reference |

|---|---|---|---|

| 6a | Secretory phospholipase A2 (sPLA2) | Potent inhibitor (IC50 = 0.0475 µM) | tandfonline.comnih.gov |

| 6c | α-glucosidase | Potent inhibitor (IC50 = 0.0953 µM) | tandfonline.comnih.gov |

| 7b | Carrageenan-induced edema (in vivo) | 41% inhibition (similar to indomethacin at 47%) | nih.govunav.edu |

Neuropharmacological Research and AMPA-R Antagonism

Quinoxaline-2,3-diones represent a well-established class of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. rsc.org These derivatives have been instrumental in the study of neurological disorders and have been explored for their therapeutic potential. scilit.comacs.org

A series of 5-aminomethylquinoxaline-2,3-diones have been identified as potent and selective AMPA receptor antagonists. nih.gov Some of these compounds also exhibit activity at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The water-soluble nature of some of these derivatives has enabled their evaluation in in vivo models, where they have shown protective effects in electroshock-induced convulsions in mice. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and physical properties of these antagonists. For example, to address the low aqueous solubility of potent antagonists like PNQX, novel ring-opened analogues were designed and synthesized. scilit.comacs.org These efforts led to the development of compounds that retained high affinity for the AMPA receptor and possessed improved water solubility. scilit.com The design of these novel antagonists was guided by pharmacophore models of the AMPA receptor. acs.org

Furthermore, the development of photoswitchable quinoxaline-2,3-dione antagonists, such as ShuBQX-3, has provided researchers with tools for the optical control of AMPA receptor activity. rsc.org These molecules can be reversibly switched between an active and an inactive form using light, allowing for precise spatiotemporal control of receptor function in neuronal circuits. rsc.org

Exploration of Bioorthogonal Ligation and Cleavage Methods

Bioorthogonal chemistry encompasses chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org Chloroquinoxalines, including derivatives of this compound, have been utilized in the development of novel bioorthogonal ligation and cleavage strategies. nih.govresearchgate.net

One such method involves the reaction of chloroquinoxalines (CQ) with ortho-dithiophenols (DT). nih.gov This reaction proceeds via a double nucleophilic substitution, leading to the formation of a tetracyclic benzo scilit.comacs.orgnih.govCurrent time information in Bangalore, IN.dithiino[2,3-b]quinoxaline conjugate. nih.govresearchgate.net A key feature of this ligation is the generation of a product with strong built-in fluorescence, which can be used for imaging applications. nih.gov

This chemistry has also been adapted for bioorthogonal cleavage. By designing cleavable linkers, this reaction can be used to release functional molecules from protein conjugates. nih.govresearchgate.net The CQ-DT bioorthogonal reactions offer several advantages, including the use of readily accessible orthogonal groups, favorable reaction kinetics, and high stability of the resulting conjugates. nih.gov These methods have potential applications in protein modification, protein-fishing, and in-gel fluorescence analysis. nih.govresearchgate.net

Applications in Materials Science and Organic Electronics

The electron-deficient nature of the quinoxaline core makes its derivatives attractive candidates for use as electron-transporting materials in a variety of organic electronic devices. nih.govd-nb.infobeilstein-journals.orgqmul.ac.uk By tuning their molecular structure, the electronic and optical properties of quinoxaline-based materials can be tailored for specific applications. beilstein-journals.org

Electron Transport Materials in Organic Devices

Quinoxaline derivatives have been extensively investigated as n-type semiconductors, non-fullerene acceptors, and auxiliary acceptors in various organic electronic devices. nih.govd-nb.infobeilstein-journals.org Their versatility and performance have established them as a significant class of materials in the field of organic electronics. nih.govbeilstein-journals.org

In the realm of organic photovoltaics, quinoxaline derivatives have been employed as electron acceptors in bulk heterojunction organic solar cells (OSCs). rsc.orgnih.gov For instance, quinoxaline-functionalized C60 derivatives have been synthesized and used as acceptors in OSCs with poly(3-hexylthiophene) (P3HT) as the donor. rsc.org These devices exhibited higher open-circuit voltages (Voc) compared to those using the standard fullerene acceptor, PCBM. rsc.org The photovoltaic performance of these materials is influenced by their LUMO energy levels and molecular packing. rsc.org Theoretical studies using density functional theory (DFT) have also been employed to design and predict the photovoltaic properties of novel quinoxaline-based donor materials for OSCs. nih.gov

Quinoxaline derivatives also serve as crucial components in dye-sensitized solar cells (DSSCs). d-nb.infobeilstein-journals.orgbohrium.com They can function as auxiliary acceptors or as π-bridges in the organic dyes used as sensitizers in these cells. d-nb.infobeilstein-journals.org Their strong electron-accepting character facilitates efficient electron injection and charge collection, while their extended π-conjugation enhances light absorption. d-nb.infobeilstein-journals.org The strategic incorporation of quinoxaline derivatives into DSSC dyes has led to significant improvements in power conversion efficiencies. d-nb.info

Quinoxaline-based materials have shown considerable promise as n-type semiconductors in organic field-effect transistors (OFETs). nih.govbeilstein-journals.orgfrontiersin.orgnih.gov Donor-acceptor (D-A) conjugated polymers incorporating a quinoxaline unit as the acceptor have been synthesized and characterized. frontiersin.orgnih.gov These polymers can exhibit good charge transport properties, with some demonstrating high hole mobilities. frontiersin.orgnih.gov The design of these polymers often involves the use of Stille coupling to link the quinoxaline acceptor with an electron-rich donor unit. frontiersin.orgnih.gov

In the field of organic light-emitting diodes (OLEDs), quinoxaline derivatives are utilized as electron-transporting materials and as hosts for phosphorescent emitters. beilstein-journals.orgrsc.orgresearchgate.net Their electron-deficient nature and high thermal stability make them well-suited for these roles. researchgate.net Donor-acceptor-donor (D-A-D) type molecules with a central quinoxaline acceptor have been designed to have bipolar charge transport properties, which are beneficial for OLED performance. researchgate.net Furthermore, quinoxaline derivatives are used as building blocks for thermally activated delayed fluorescence (TADF) emitters, which can achieve high quantum efficiencies in OLEDs. beilstein-journals.orgrsc.org

Table 2: Applications of Quinoxaline Derivatives in Organic Electronics

| Application | Role of Quinoxaline Derivative | Example Compound/System | Key Finding | Reference |

|---|---|---|---|---|

| Organic Solar Cells (OSCs) | Electron Acceptor | Quinoxaline-functionalized C60 derivatives | Higher open-circuit voltage compared to PCBM | rsc.org |

| Dye-Sensitized Solar Cells (DSSCs) | Auxiliary Acceptor / π-Bridge | Quinoxaline-containing organic dyes | Enhanced power conversion efficiencies | d-nb.infobeilstein-journals.org |

| Organic Field-Effect Transistors (OFETs) | n-type Semiconductor | Donor-acceptor polymer with quinoxaline acceptor | High hole mobility | frontiersin.orgnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Electron Transport Material / Host / TADF Emitter | D-A-D type molecules, TADF emitters | Bipolar charge transport, high quantum efficiencies | beilstein-journals.orgrsc.orgresearchgate.net |

Development of Fluorescent and Luminescent Materials

The inherent π-conjugated system of the quinoxaline ring makes it an attractive building block for materials with interesting photophysical properties. researchgate.netresearchgate.net Derivatives of quinoxaline are widely recognized for their potential in creating fluorescent and luminescent materials due to their planar and highly conjugated structures. researchgate.net These properties are often the result of intramolecular charge transfer (ICT) within the molecule, where the π-deficient quinoxaline ring acts as an electron-accepting unit. researchgate.net

Future research could explore how the specific substitution pattern of this compound influences the electronic and photophysical properties of resulting materials, potentially leading to new dyes with unique absorption and emission characteristics.

Integration into Sensors and Electrochromic Devices

The electron-deficient nature of the quinoxaline moiety makes it a suitable component for creating materials that can interact with and detect other chemical species or respond to electrical stimuli.

Chemical Sensors: Quinoxaline-based compounds have been successfully developed as chemosensors for detecting various analytes, particularly metal cations. researchgate.net The development of these sensors often relies on the design of molecules where the quinoxaline unit is part of a larger system that can bind to a target analyte, resulting in a measurable change in color (chromogenic) or fluorescence (fluorogenic). researchgate.net

Research has demonstrated the use of 2,3-dichloroquinoxaline in creating sophisticated sensor coatings. For example, a calix researchgate.netresorcinarene cavity modified with 2,3-dichloroquinoxaline was used to create a mass-sensitive chemical sensor capable of detecting solvent vapors down to concentrations of 2.5 ppm. researchgate.net Despite such advancements with the 2,3-isomer, there is a lack of specific reports on the integration of This compound into sensor devices.

Electrochromic Devices: Electrochromic devices (ECDs) are materials that can reversibly change their optical properties, such as color, when a voltage is applied. researchgate.net This technology is used in applications like smart windows, mirrors, and displays. The operating principle involves redox reactions within the electrochromic material. researchgate.net Quinoxaline derivatives have been explored for these applications, often as part of larger polymeric structures. core.ac.uk However, the available research on quinoxaline-based electrochromic materials does not specifically highlight the use of the This compound isomer.

Role as N-type Semiconductors

Semiconductors are broadly classified as p-type (hole-rich) or n-type (electron-rich) based on their majority charge carriers. N-type semiconductors are created by doping a semiconductor material with impurity atoms that provide excess electrons. saylor.orgagsdevices.com These materials are crucial for constructing various electronic devices.

The nitrogen atoms in the quinoxaline ring make it an electron-deficient system, a characteristic that is desirable for creating n-type organic semiconductors. Despite this potential, the use of quinoxaline derivatives as n-type materials has been limited. researchgate.net Some studies have investigated quinoxaline-containing molecules for semiconductor applications, though some have been identified as p-type materials. researchgate.netdntb.gov.ua There is currently a notable absence of specific research demonstrating the synthesis and characterization of n-type semiconductors derived from This compound .

Below is a table of common materials used in the fabrication of n-type semiconductors, though none are derived from this compound.

| Base Material | Dopant Atom(s) | Key Applications |

| Silicon (Si) | Phosphorus (P), Arsenic (As) | Integrated circuits, CPUs, memory devices. agsdevices.com |

| Gallium Nitride (GaN) | Silicon (Si), Oxygen (O) | Power electronics, RF systems, LEDs. agsdevices.com |

| Indium Phosphide (InP) | Sulfur (S), Tin (Sn) | High-frequency optical systems, fiber optics. agsdevices.com |

| Zinc Oxide (ZnO) | Aluminum (Al), Gallium (Ga) | Transparent electronics, UV emitters. agsdevices.com |

| Tin Oxide (SnO₂) | Antimony (Sb), Fluorine (F) | Gas sensors, transparent conductive films. agsdevices.com |

This table provides examples of established n-type semiconductor materials for context and does not include derivatives of this compound.

Consideration in 2.5D Materials Research

The field of 2.5D materials, which typically refers to structures with dimensionality between 2D (like graphene) and 3D (like bulk crystals), often involves the assembly of layered materials or the creation of textured surfaces with nanoscale features. This area of research is critical for developing next-generation electronics and quantum devices. A thorough review of the current scientific literature reveals no specific studies or considerations of This compound or its derivatives within the context of 2.5D materials research. This particular application area appears to be unexplored for this compound.

Future Research Directions and Translational Perspectives

Unexplored Derivatization Pathways and Chemical Transformations

While the chlorine atoms at the 2 and 5 positions of 2,5-dichloroquinoxaline offer reactive sites for nucleophilic substitution, a vast landscape of chemical transformations remains to be explored. Future research will likely focus on more sophisticated and selective derivatization strategies.

One promising avenue is the selective C-H functionalization of the quinoxaline (B1680401) core. mdpi.comnih.govbeilstein-journals.org Modern catalytic systems, including those based on transition metals, could enable the direct introduction of various functional groups at specific C-H bonds, bypassing the need for pre-functionalized starting materials. beilstein-journals.org This would open up new possibilities for creating a diverse library of this compound derivatives with unique electronic and steric properties.

Furthermore, the application of multi-component reactions (MCRs) to this compound and its derivatives is an area ripe for investigation. mdpi.com MCRs allow for the efficient and atom-economical synthesis of complex molecules in a single step, which could be leveraged to build intricate molecular architectures around the this compound core.

Exploring post-synthetic modifications of more complex molecules derived from this compound is another key direction. This could involve, for instance, the late-stage functionalization of a bioactive derivative to fine-tune its properties or to attach a fluorescent tag for imaging studies. The development of novel cycloaddition reactions involving the pyrazine (B50134) ring of the quinoxaline system could also lead to the discovery of new heterocyclic systems with interesting biological or material properties.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structure, dynamics, and reactivity of this compound and its derivatives will be facilitated by the application of advanced spectroscopic techniques. While standard techniques like NMR and mass spectrometry are routinely used, more sophisticated methods can provide unprecedented insights. heteroletters.orgsemanticscholar.org

Solid-state NMR (ssNMR) spectroscopy, for instance, can be invaluable for characterizing crystalline derivatives, polymorphs, and co-crystals of this compound-based compounds. Techniques such as T1-T2* relaxation time correlation NMR have shown promise for monitoring mechanochemical reactions of quinoxaline derivatives in real-time, offering a powerful tool for studying solvent-free synthetic methods. chemrxiv.orgchemrxiv.org

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), can provide information not only on the mass-to-charge ratio but also on the size and shape of ions in the gas phase. This could be particularly useful for distinguishing between isomers and for studying the non-covalent interactions of this compound derivatives with biological macromolecules.

In-situ spectroscopic techniques, such as reaction monitoring using infrared (IR) or Raman spectroscopy, can provide real-time kinetic and mechanistic data on the chemical transformations of this compound. This information is crucial for optimizing reaction conditions and for gaining a fundamental understanding of the underlying reaction mechanisms.

Integration of Machine Learning and AI in Compound Design and Prediction

One key application of AI is in the de novo design of this compound derivatives with specific desired properties. nih.gov Generative models, a type of AI, can be trained on existing chemical data to propose new molecular structures that are likely to be active against a particular biological target or to possess certain material properties. nih.gov

ML models can also be developed to predict the reactivity of different positions on the this compound ring system. neurips.ccresearchgate.net This would allow chemists to anticipate the outcome of a reaction and to design more efficient synthetic routes. Furthermore, AI can be used to predict various physicochemical properties, such as solubility and bioavailability, as well as potential toxicity, early in the drug discovery process, thereby reducing the time and cost of development. nih.gov

The use of AI in retrosynthetic analysis can also aid in the discovery of novel and more efficient synthetic pathways to complex this compound derivatives. nih.gov By analyzing the vast body of chemical literature, AI algorithms can suggest innovative disconnections and starting materials, potentially leading to more sustainable and cost-effective syntheses.

Development of Next-Generation Medicinal Agents and Functional Materials

The unique structural and electronic properties of this compound make it an attractive starting point for the development of next-generation medicinal agents and functional materials.

In medicinal chemistry, there is a growing interest in developing more targeted and personalized therapies. The this compound scaffold can be used to design potent and selective inhibitors of various enzymes and receptors implicated in diseases such as cancer. nih.govcitedrive.com For instance, it can serve as a core structure for the development of kinase inhibitors or as a building block for Proteolysis Targeting Chimeras (PROTACs), which are a new class of drugs that can selectively degrade disease-causing proteins. nih.govnih.govresearchgate.net

In the realm of functional materials, quinoxaline derivatives have already shown promise in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netlboro.ac.ukworktribe.comchemrxiv.org Future research could focus on designing this compound-based materials with tailored electronic properties for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The ability to tune the electronic properties of the quinoxaline core through derivatization at the 2 and 5 positions makes this an exciting area for exploration.

The development of "smart" materials based on this compound is another intriguing possibility. These could include materials that change their color or fluorescence in response to external stimuli, such as pH, temperature, or the presence of specific analytes. Such materials could find applications in sensing, imaging, and diagnostics.

Addressing Solubility and Bioavailability Challenges for Therapeutic Applications

A significant hurdle in the development of many organic molecules for therapeutic use is their poor aqueous solubility and bioavailability. longdom.org Derivatives of this compound are often lipophilic and may face similar challenges. Addressing these issues is critical for their successful translation into effective drugs.

Several strategies can be employed to enhance the solubility of these compounds. ijpsm.comgsconlinepress.com Chemical modifications, such as the introduction of polar functional groups or the formation of salts, can significantly improve aqueous solubility. researchgate.net The use of formulation strategies, including the preparation of solid dispersions, nano-suspensions, and lipid-based delivery systems, can also enhance the dissolution rate and oral absorption of poorly soluble drugs. longdom.orgascendiacdmo.com

The prodrug approach is another valuable strategy to overcome solubility and bioavailability issues. rsc.org A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. By attaching a hydrophilic promoiety to a this compound derivative, its solubility can be increased, and the promoiety can be cleaved off by enzymes in the body to release the active drug.

A deeper understanding of the biopharmaceutical properties of this compound derivatives is also needed. This includes studying their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is essential for designing molecules with improved pharmacokinetic properties and for predicting their behavior in the body.

Sustainable Synthesis and Environmental Impact Considerations

As the chemical industry moves towards more sustainable practices, it is essential to consider the environmental impact of the synthesis and use of this compound and its derivatives. nih.gov Developing green and eco-friendly synthetic methods is a key priority. organic-chemistry.org

This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of energy-efficient reaction conditions. nih.gov Catalytic methods, particularly those that use earth-abundant and non-toxic metals, are highly desirable. nih.gov The use of alternative energy sources, such as microwave and ultrasound irradiation, can also contribute to more sustainable synthetic processes.

Q & A

Q. What are the key synthetic routes for preparing 2,5-dichloroquinoxaline in laboratory settings?

this compound can be synthesized via nucleophilic aromatic substitution (NAS) reactions. A common approach involves refluxing quinoxaline derivatives with chlorinating agents (e.g., POCl₃) in the presence of a catalyst. For example, microwave-assisted synthesis (MAS) under controlled temperature and solvent conditions (e.g., ethanol or DMF) can improve reaction efficiency and yield . Purification typically involves recrystallization from solvents like methanol or toluene, followed by zone refining to achieve high purity (>99%) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns and chlorine positions.

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection at 254 nm.

- X-ray Crystallography: Resolve crystal structures to verify molecular geometry and packing (e.g., monoclinic or triclinic systems) .

- Mass Spectrometry (MS): ESI-MS or EI-MS to validate molecular weight (199.04 g/mol) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the triplet state dynamics of halogenated quinoxalines like this compound?

The triplet state kinetics can be analyzed using:

- Phosphorescence Spectroscopy: Measure emission spectra at cryogenic temperatures (1.2–1.3 K) to isolate zero-field splitting parameters. Polarization-dependent studies (e.g., Type I, II, III bands) reveal spin-orbit coupling and vibronic perturbations .

- Microwave-Induced Transient Effects: Detect spin-lattice relaxation (SLR) rates via optically detected magnetic resonance (ODMR). For example, microwave pulses at 100 MHz can perturb sublevel populations (Tx, Ty, Tz), altering emission intensities .

- Flash-Excitation Techniques: Use xenon lamps (e.g., PEK X-80) with NiSO₄/Corning filters to populate triplet states transiently, enabling time-resolved analysis of intersystem crossing (ISC) rates .

Q. How can computational methods guide the design of ligands using this compound as a core scaffold?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in substitution reactions. For example, electron-withdrawing chlorine atoms at the 2,5-positions enhance electrophilicity at adjacent carbons, favoring nucleophilic attacks .

- Transition State Analysis: Model steric and electronic effects of substituents (e.g., phosphine ligands) on catalytic activity. Quadrant-by-quadrant analysis of transition states can optimize enantioselectivity in asymmetric synthesis .

- Molecular Dynamics (MD): Simulate host-guest interactions in crystal matrices (e.g., tetrachlorobenzene) to predict dopant orientations and emission polarization effects .

Q. How do spatial polarization effects in single-crystal phosphorescence spectra inform electronic structure analysis?

In host crystals (e.g., 1,2,4,5-tetrachlorobenzene), the orientation of this compound molecules determines emission polarization:

- Type I Bands: Polarized along the molecular x-axis (spin-orbit coupling dominant). Intensity minima along the crystal a-axis indicate parallel molecular alignment .

- Type II/III Bands: Mixed polarization (y/z-axes) due to spin-orbit-vibronic coupling. Rotating the crystal by 60° about the b-axis alters relative band intensities, revealing vibronic mode contributions (e.g., 262 cm⁻¹ or 490 cm⁻¹ modes) .

Q. What strategies resolve contradictions in intersystem crossing (ISC) rate constants derived from different experimental methods?

- Cross-Validation: Compare SLR rates from ODMR with ISC rates from time-resolved phosphorescence decay. Discrepancies may arise from temperature-dependent lattice vibrations or site-specific crystal defects .

- Adiabatic Inversion Experiments: Apply fast microwave passage to invert sublevel populations (e.g., Ty ↔ Tx). A near-unity inversion factor (f ≈ 0.86) confirms accurate rate constant determination .

Methodological Considerations

Q. How should researchers design single-crystal doping experiments for polarization studies?

- Crystal Growth: Use Bridgman method for host crystals (e.g., durene or tetrachlorobenzene). Anneal at 5°C below melting point for several days to minimize defects .

- Doping Concentration: Maintain 10⁻³–10⁻⁴ mol/mol to avoid aggregation-induced quenching.

- Orientation Control: Align the crystal b-axis normal to the excitation path for polarization-resolved measurements .

Q. What are best practices for reproducing phosphorescence spectra under cryogenic conditions?

- Cooling Protocol: Use liquid helium dewars (1.2–1.3 K) with gradual cooling (24-hour ramp) to prevent thermal stress.

- Excitation Setup: Filter mercury/xenon lamps (3060–3120 Å bandwidth) to isolate π→π* transitions.

- Detection Parameters: Employ narrow monochromator slits (50–120 μm) for 0.8–2 Å resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.